molecular formula C17H17N5O2S B10994676 3-cyclopropyl-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenyl-1H-pyrazole-5-carboxamide

3-cyclopropyl-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B10994676
M. Wt: 355.4 g/mol
InChI Key: QPDOEOIEJBCUOZ-UHFFFAOYSA-N
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Description

3-cyclopropyl-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a methoxymethyl group, a thiadiazole ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the individual components, such as the cyclopropyl group, the methoxymethyl group, and the thiadiazole ring. These components are then combined through a series of reactions, including cyclization and condensation reactions, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may yield reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It may have applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-cyclopropyl-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenyl-1H-pyrazole-5-carboxamide include other pyrazole derivatives and thiadiazole derivatives, which may share some structural features and chemical properties.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and rings, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17N5O2S

Molecular Weight

355.4 g/mol

IUPAC Name

5-cyclopropyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C17H17N5O2S/c1-24-10-15-19-20-17(25-15)18-16(23)14-9-13(11-7-8-11)21-22(14)12-5-3-2-4-6-12/h2-6,9,11H,7-8,10H2,1H3,(H,18,20,23)

InChI Key

QPDOEOIEJBCUOZ-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2=CC(=NN2C3=CC=CC=C3)C4CC4

Origin of Product

United States

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